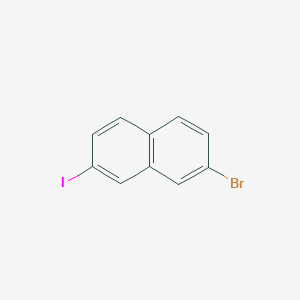
2-Bromo-7-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-iodonaphthalene is an organic compound with the molecular formula C10H6BrI It is a derivative of naphthalene, where bromine and iodine atoms are substituted at the 2nd and 7th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodonaphthalene typically involves the bromination and iodination of naphthalene derivatives. One common method is the sequential halogenation of naphthalene, where bromine is first introduced at the 2nd position, followed by iodination at the 7th position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, biaryl compounds, and other functionalized aromatic compounds
Applications De Recherche Scientifique
2-Bromo-7-iodonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-iodonaphthalene involves its reactivity towards various chemical reagents and its ability to form stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form biaryl products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-iodonaphthalene: Another halogenated naphthalene derivative with bromine and iodine atoms at different positions.
2-Bromonaphthalene: A simpler derivative with only a bromine atom at the 2nd position.
7-Iodonaphthalene: A derivative with only an iodine atom at the 7th position.
Uniqueness
2-Bromo-7-iodonaphthalene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated naphthalene derivatives. This unique structure allows for selective functionalization and the formation of diverse products in organic synthesis.
Propriétés
Formule moléculaire |
C10H6BrI |
|---|---|
Poids moléculaire |
332.96 g/mol |
Nom IUPAC |
2-bromo-7-iodonaphthalene |
InChI |
InChI=1S/C10H6BrI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H |
Clé InChI |
ZATOVSAAKCDNBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



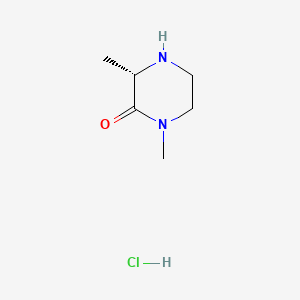
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)
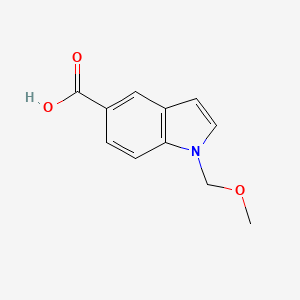
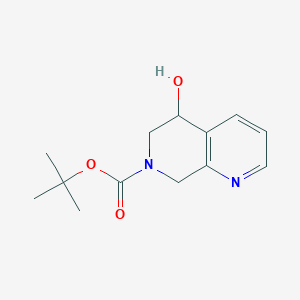
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
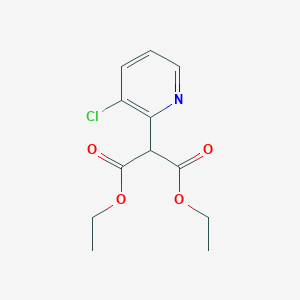
![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
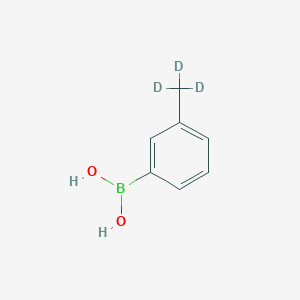
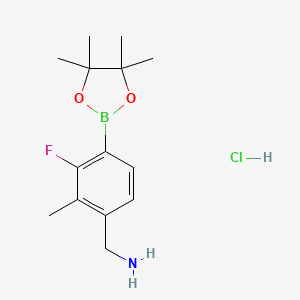
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)

